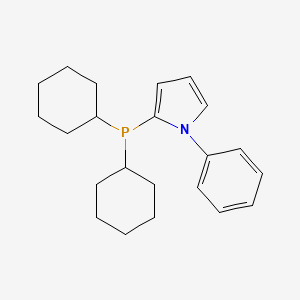

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

Übersicht

Beschreibung

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and versatile applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a phenyl-substituted pyrrole ring, making it a valuable ligand in various catalytic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 2-bromophenyl-1H-pyrrole with dicyclohexylphosphine. The process begins with the preparation of 2-bromophenyl-1H-pyrrole, which is achieved by reacting 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid . The resulting 2-bromophenyl-1H-pyrrole is then treated with dicyclohexylphosphine in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Role in Cross-Coupling Reactions

Cy2PPh serves as a ligand in palladium- and nickel-catalyzed reactions, enhancing metal center stability and catalytic turnover. Key applications include:

Suzuki-Miyaura Coupling

Cy2PPh facilitates aryl-aryl bond formation between boronic acids and aryl halides. Palladium complexes with Cy2PPh exhibit high activity in coupling reactions, even with sterically hindered substrates .

Buchwald-Hartwig Amination

The ligand enables C–N bond formation between aryl halides and amines. Its electron-rich phosphine group stabilizes palladium intermediates, improving yields in pharmaceutical intermediate synthesis .

Heck Reaction

Cy2PPh enhances regioselectivity in olefin arylation. For example, it promotes β-arylations of α,β-unsaturated carbonyl compounds under mild conditions .

Nickel-Catalyzed Arylation

Cy2PPh is effective in nickel-catalyzed arylation of heteroaryl-containing diarylmethanes. In a study comparing 29 ligands, Cy2PPh achieved a product/internal standard ratio of 0.95 , demonstrating moderate efficiency relative to other phosphine ligands :

| Entry | Ligand | Product/Internal Standard Ratio |

|---|---|---|

| 14 | PtBu3 HBF4 | 1.33 |

| 29 | Cy2PPh (cataCXium® PCy) | 0.95 |

| 2 | DavePhos | 0.98 |

This performance correlates with its balanced steric bulk, which prevents catalyst deactivation while allowing substrate access .

Structural Analogs and Performance

Cy2PPh derivatives and related ligands exhibit varied reactivities based on substituent modifications. Key analogs include:

| Compound | Unique Feature | Application |

|---|---|---|

| 2-(Di-tert-butylphosphino)-1-phenylindole | Enhanced steric bulk | High-temperature couplings |

| Di(1-adamantyl)-n-butylphosphine | Extreme air stability | Oxidative coupling |

| Xantphos | Bidentate coordination | Polymerization |

Cy2PPh’s dicyclohexyl groups provide optimal steric protection without hindering substrate binding, making it versatile across reaction types .

Mechanistic Insights

Cy2PPh coordinates to metal centers via the phosphorus atom, forming stable Pd(0)/Pd(II) or Ni(0)/Ni(II) complexes. Key mechanistic roles include:

-

Oxidative Addition : Facilitates aryl halide activation at the metal center.

-

Transmetalation : Stabilizes intermediates during boronic acid transfer.

-

Reductive Elimination : Promotes C–C or C–N bond formation with minimal side reactions .

Electron-donating cyclohexyl groups increase electron density at the metal, accelerating rate-determining steps in catalytic cycles .

Reaction Conditions and Compatibility

-

Solvents : Tolerates polar (DMF, THF) and nonpolar (toluene) solvents.

-

Temperature : Effective at 25–110°C, depending on substrate reactivity .

-

Catalyst Loading : Operates at 0.1–2 mol% Pd or Ni loading .

Cy2PPh’s adaptability across diverse reaction platforms underscores its importance in modern synthetic chemistry. Ongoing research focuses on derivatives with tailored steric and electronic profiles to address challenges in C–H activation and enantioselective catalysis .

Wissenschaftliche Forschungsanwendungen

Ligand in Cross-Coupling Reactions

One of the most significant applications of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is as a ligand in cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. This compound is particularly effective in:

- Buchwald-Hartwig Cross Coupling Reaction : Used to couple aryl halides with amines to form arylamines.

- Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with aryl halides, enabling the synthesis of biaryl compounds.

- Negishi Coupling : Involves the reaction of organozinc reagents with organic halides.

These reactions are fundamental in pharmaceutical chemistry and materials science for synthesizing complex organic molecules .

Asymmetric Synthesis

The compound also plays a critical role in asymmetric synthesis, where it aids in producing chiral compounds. Its ability to stabilize transition states during reactions enhances enantioselectivity, making it valuable in developing pharmaceuticals with specific biological activity .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for various metal complexes. These complexes are essential for catalyzing reactions such as:

- Heck Reaction : A method for forming alkenes from aryl halides and alkenes.

- Stille Coupling : Involves the coupling of organotin compounds with organic halides, useful for synthesizing complex organic structures.

The phosphine ligand's steric and electronic properties significantly influence the reactivity and selectivity of these metal-catalyzed processes .

Organometallic Chemistry

This compound is utilized in organometallic chemistry as a ligand for transition metals such as palladium and nickel. These complexes are instrumental in various catalytic transformations, including:

- Hydrogenation Reactions : Catalyzing the addition of hydrogen to unsaturated compounds.

- C-H Activation : Enabling functionalization of C-H bonds, which is crucial for synthesizing diverse organic molecules .

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at [source], this compound was employed as a ligand in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds. The results demonstrated high yields and excellent selectivity, showcasing its effectiveness in forming complex molecular architectures.

Case Study 2: Asymmetric Catalysis

Another investigation highlighted its role in asymmetric synthesis, where it was used to produce chiral amines with high enantiomeric excess. This application is particularly relevant for drug development, where chirality can significantly affect pharmacological properties .

Summary Table of Applications

| Application Type | Description | Key Reactions |

|---|---|---|

| Cross-Coupling Reactions | Formation of carbon-carbon bonds | Buchwald-Hartwig, Suzuki-Miyaura |

| Asymmetric Synthesis | Production of chiral compounds | Various asymmetric reactions |

| Coordination Chemistry | Ligand for metal complexes | Heck Reaction, Stille Coupling |

| Organometallic Chemistry | Catalysis in hydrogenation and C-H activation | Hydrogenation reactions |

Wirkmechanismus

The mechanism of action of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole primarily involves its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes enhance the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation . The molecular targets and pathways involved include the activation of palladium or other transition metal catalysts, leading to the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl:

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl:

2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl:

Uniqueness

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is unique due to its specific structural configuration, which provides distinct steric and electronic properties. This uniqueness allows it to form highly stable complexes with transition metals, enhancing its effectiveness as a ligand in various catalytic processes. Its versatility and efficiency in promoting chemical reactions make it a valuable compound in both academic research and industrial applications.

Biologische Aktivität

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is a phosphine-containing compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dicyclohexylphosphino group and a phenyl group. Its structural formula can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, which may enhance or inhibit various biochemical pathways. The phosphine moiety is known for its nucleophilic properties, allowing it to interact with electrophilic centers in proteins and enzymes, potentially leading to inhibition of enzymatic activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria are summarized below:

These findings suggest potential applications in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various phosphine derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Mechanism

Research conducted by the Institute of Microbiology investigated the antimicrobial mechanisms of this compound. It was found to disrupt bacterial cell membranes and inhibit biofilm formation, suggesting a dual action that could be beneficial in clinical settings.

Eigenschaften

IUPAC Name |

dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFZOTGUPNHVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478367 | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672937-60-9 | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.